4-{[(2-Chlorobenzyl)amino]methyl}benzoic acid
Description
4-{[(2-Chlorobenzyl)amino]methyl}benzoic acid is a benzoic acid derivative featuring a 2-chlorobenzyl-substituted aminomethyl group at the para position of the aromatic ring. This structure combines a polar carboxylic acid group with a lipophilic 2-chlorobenzyl moiety, making it a versatile scaffold for medicinal chemistry applications.
Properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
4-[[(2-chlorophenyl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C15H14ClNO2/c16-14-4-2-1-3-13(14)10-17-9-11-5-7-12(8-6-11)15(18)19/h1-8,17H,9-10H2,(H,18,19) |
InChI Key |
ZWSYZJODKIWUTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Substitution Reactions:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism by which 4-{[(2-Chlorobenzyl)amino]methyl}benzoic acid exerts its effects depends on its specific application.
- It may modulate biological pathways, enzyme activity, or receptor interactions.
Comparison with Similar Compounds
Chlorobenzyl vs. Sulfonylamino Derivatives
- 4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid (): Structural Difference: Incorporates a methylsulfonyl group adjacent to the 2-chlorobenzylamine, increasing electronegativity and steric bulk. Impact: The sulfonyl group enhances hydrogen-bonding capacity and may improve solubility compared to the target compound. Molecular weight increases to 339.80 g/mol (vs. ~289.75 g/mol for the target compound) .
Chlorobenzyl vs. Imidazolylmethyl Derivatives
- 4-[(4-Chloro-2-butyl-5-carboxy-1H-imidazolyl)methyl]benzamido-benzoic acids ():
- Structural Difference : Replaces the chlorobenzyl group with an imidazole ring, introducing additional nitrogen atoms for coordination or binding interactions.
- Impact : These derivatives show affinity for angiotensin II type 1 (AT1) receptors, with calculated logP values influenced by the imidazole’s polarity. MS data (m/z = 441) indicate higher molecular complexity compared to the target compound .
Functional Group Modifications
Amide vs. Ester Linkages
- 4-(2-(4-Chlorobenzoyl)acetamido)benzoic acid (): Structural Difference: Features an acetamido linker instead of the aminomethyl group. Impact: The amide group enhances metabolic stability but reduces membrane permeability. Predicted pKa = 3.38 suggests stronger acidity than the target compound .
Carboxylic Acid Bioisosteres
- BAY60-2770 and BAY58-2667 (): Structural Difference: Replace benzoic acid with extended carboxyalkyl chains (e.g., 4-carboxybutyl). Impact: These activators bind to H-NOX domains with high specificity, demonstrating how chain length and terminal groups modulate target engagement .
BChE Inhibitors
- 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivatives (): Activity: Exhibit anti-Aβ aggregation properties via BChE inhibition. Comparison: The dihydroisoquinoline group provides a rigid, planar structure that enhances π-π stacking with aromatic residues in the enzyme active site, unlike the flexible chlorobenzyl group in the target compound .
HDAC8 PROTACs
Key Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| 4-{[(2-Chlorobenzyl)amino]methyl}benzoic acid | ~289.75 | ~2.5 | Moderate in DMF/EtOH | Carboxylic acid, benzylamine |
| 4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid | 339.80 | ~1.8 | High in polar solvents | Sulfonamide, chlorobenzyl |
| 2-((4-Chlorophenyl)acetyl)benzoic acid | 290.73 | ~3.0 | Low in water | Ketone, carboxylic acid |
Biological Activity
4-{[(2-Chlorobenzyl)amino]methyl}benzoic acid, also known as a derivative of p-aminobenzoic acid (PABA), has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structural characteristics suggest that it may exhibit various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article synthesizes current research findings and case studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{15}H_{14}ClN_{1}O_{2}
- Molecular Weight : 275.73 g/mol
The presence of the chlorobenzyl group is significant for its interaction with biological targets, enhancing its lipophilicity and potential bioactivity.
1. Antimicrobial Activity
Research indicates that derivatives of benzoic acid exhibit varying degrees of antimicrobial activity. A study highlighted that compounds structurally related to PABA demonstrate moderate antibacterial effects against Gram-positive bacteria. The antimicrobial efficacy can be attributed to their ability to disrupt bacterial cell walls or interfere with metabolic processes.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
These results suggest that while the compound exhibits some antibacterial properties, further optimization may enhance its efficacy.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various studies. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages.
3. Anticancer Activity
Recent investigations into the anticancer properties of PABA derivatives have shown promising results. Specifically, this compound exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.5 | Apoptosis induction |
| HCT116 | 12.3 | Cell cycle arrest |
Case Studies
A notable case study involved the synthesis and evaluation of several PABA derivatives, including this compound. The study found that modifications in the side chains significantly influenced biological activity. The compound was identified as a potent inhibitor of histone deacetylases (HDACs), which are critical in cancer progression and treatment resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
